molecular formula C5H10O4 B3145876 Methyl 2-(2-hydroxyethoxy)acetate CAS No. 58349-37-4

Methyl 2-(2-hydroxyethoxy)acetate

Cat. No.: B3145876
CAS No.: 58349-37-4
M. Wt: 134.13 g/mol
InChI Key: KYKVGWVNSDLZBX-UHFFFAOYSA-N
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Description

“Methyl 2-(2-hydroxyethoxy)acetate” is a chemical compound with the molecular formula C5H10O4 . It contains a total of 60 bonds, including 24 non-H bonds, 4 multiple bonds, 17 rotatable bonds, 4 double bonds, 1 ester (aliphatic), 2 hydroxyl groups, and 2 primary alcohols .


Synthesis Analysis

The synthesis of similar compounds, such as methyl acetate, has been achieved through the catalytic esterification of acetic acid and methanol using sulfuric acid as a catalyst in a batch reactor . The process was optimized using microwave technology, which proved to be more effective and efficient than conventional methods .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl group attached to an acetate group, which is further attached to a 2-hydroxyethoxy group . The molecular weight of this compound is 134.13 .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm^3, a boiling point of 317.1±27.0 °C at 760 mmHg, and a flash point of 117.1±17.2 °C . It has 6 H-bond acceptors, 1 H-bond donor, and 11 freely rotating bonds .

Scientific Research Applications

Organic Synthesis

  • Intermediate in Drug Synthesis : An organic experiment designed for a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, shows potential for undergraduate organic chemistry courses, improving interest in scientific research and experimental skills (W. Min, 2015).
  • Synthesis of Acyclic Nucleoside Analogues : A study on the synthesis of N-[(2-hydroxyethoxy)methyl] heterocycles as "acyclic nucleoside" analogues highlights its role in the creation of antiviral agents (M. Robins & P. Hatfield, 1982).

Material Science

  • Nonlinear Optical Polyurethanes : Research on novel T-type polyurethanes with high thermal stability of second harmonic generation indicates applications in nonlinear optics (Ju-Yeon Lee, H. Bang, & Chang Suk Baek, 2005).
  • Polyurethane Synthesis for Electro-Optic Applications : Synthesis of polyurethanes containing dioxybenzylidenecyanoacetate as an NLO-chromophore shows potential for electro-optic applications due to its thermal stability and electro-optic properties (Ju-Yeon Lee, Eun-Ju Park, & Hoosung Lee, 2002).

Chemical Reactions and Mechanisms

  • Study of Reaction Mechanisms : A theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions provides insights into the behavior of methyl acetate and acetamide, which can be relevant for understanding reactions involving methyl 2-(2-hydroxyethoxy)acetate (K. Hori et al., 2007).
  • Applications in Enzymatic Hydrolysis : The use of enzymatic hydrolysis by immobilized lipase in the production of a prototype anti-asthma drug demonstrates the potential applications in pharmaceutical manufacturing (J. Bevilaqua et al., 2004).

Environmental Applications

  • CO2 Capture Studies : A study on the high-pressure CO2 solubility in N-methyl-2-hydroxyethylammonium protic ionic liquids, including N-methyl-2-hydroxyethylammonium acetate, highlights potential applications in CO2 capture and natural gas sweetening (S. Mattedi et al., 2011).

Safety and Hazards

“Methyl 2-(2-hydroxyethoxy)acetate” is a highly flammable liquid and vapor that causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 2-(2-hydroxyethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-8-5(7)4-9-3-2-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKVGWVNSDLZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of methyl[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetate (1.07 g) and pyridinium p-toluenesulfonate (24.6 mg) in MeOH (10 mL) was heated under reflux for 2 hours. After evaporation of solvent, the residue was purified by silica gel column chromatography eluting with a mixture of hexane and AcOEt (10:1-1:3) to give methyl(2-hydroxyethoxy)acetate as colorless oil (555 mg).
Name
methyl[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetate
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
24.6 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl [2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetate (1.07 g) and pyridinium p-toluenesulfonate (24.6 mg) in MeOH (10 mL) was heated under reflux for 2 hours. After evaporation of solvent, the residue was purified by silica gel column chromatography eluting with a mixture of hexane and AcOEt (10:1-1:3) to give methyl (2-hydroxyethoxy)acetate as colorless oil (555 mg).
Name
methyl [2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetate
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
24.6 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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